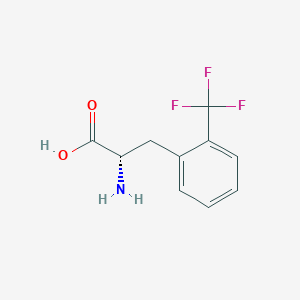

2-Trifluoromethyl-L-Phenylalanine

Description

2-Trifluoromethyl-L-Phenylalanine (CAS: 119009-47-1) is a fluorinated derivative of the naturally occurring amino acid L-phenylalanine. Its molecular formula is C₁₀H₁₀F₃NO₂ (molecular weight: 233.2 g/mol), featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring . This modification enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry for drug design and protein engineering . It is commercially available in quantities ranging from 1g to 100g, with applications in peptide synthesis and enzyme inhibition studies .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119009-47-1 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the fluorination of aromatic amino acids using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-Trifluoromethyl-L-Phenylalanine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often exceeding 98% purity .

Analyse Des Réactions Chimiques

Negishi Cross-Coupling Route

A robust method involves:

- Trifluoromethylation : Nucleophilic addition of CFSi(CH) to 2-bromo-4-fluorobenzaldehyde to form trifluorocarbinol (4a) .

- Oxidation : Conversion of 4a to ketone (5) using IBX (2-iodoxybenzoic acid) .

- Olefination : Wittig reaction yields trifluoromethyl styrene (6) (76% yield) .

- Negishi Cross-Coupling : Reaction of 6 with β-iodoalanine derivatives to form the phenylalanine backbone .

Ozonolysis for Ketone Generation

Ozonolysis of olefin intermediates (e.g., 22 ) produces trifluoromethyl ketones (23) (55% yield), critical for dioxirane-mediated oxidations .

Peptide Incorporation and Structural Insights

2-TFM-L-Phe is incorporated into peptides to enhance stability and reactivity:

- Coupling Method : HCTU-mediated coupling yields peptide 24 , which adopts a folded conformation in X-ray studies, with the CF group oriented away from the scaffold .

- Impact on Reactivity :

Photoredox C–H Functionalization

2-TFM-L-Phe undergoes site-selective bioconjugation under photoredox conditions:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methyl acetyl-L-phenylalaninate (1) | TPTBF, CHCN/HO, blue LEDs | Pyrazole adduct (3a) | 28% |

Enzymatic Stability and Inhibition Studies

- Ammonia Addition : Engineered PALs catalyze ammonia addition to cinnamic acid derivatives, yielding L-phenylalanine analogues with >99% ee .

- Substrate Inhibition : High concentrations of m-CH- or o-OCH-cinnamic acid derivatives inhibit PAL activity (15–42% conversion) .

Oxidation to Ketones

- Ozonolysis of olefin 22 produces ketone 23 (55% yield), critical for catalytic dioxirane generation .

Decarboxylation

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2-Trifluoromethyl-L-Phenylalanine can be achieved through several methods, including direct fluorination of L-phenylalanine and other fluorination techniques. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for various applications in drug development and biochemical studies.

Table 1: Synthesis Methods for this compound

Pharmaceutical Applications

TFPhe has been recognized for its pharmaceutical potential, particularly as an enzyme inhibitor and therapeutic agent. Its incorporation into peptide-based drugs enhances their efficacy by increasing resistance to enzymatic degradation.

Case Studies:

- Enzyme Inhibition : TFPhe has been studied as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors containing TFPhe showed promising results in preclinical trials, demonstrating selective inhibition of PRMT5 activity, which is crucial for tumor cell survival .

- Radiopharmaceuticals : The incorporation of TFPhe into radiolabeled amino acids has been explored for positron emission tomography (PET) imaging. These compounds exhibit higher tumor accumulation rates, making them effective for cancer diagnosis and monitoring .

Biochemical Research Applications

TFPhe serves as a sensitive probe in biochemical assays, particularly in nuclear magnetic resonance (NMR) spectroscopy. Its trifluoromethyl group enhances chemical shift sensitivity, allowing for precise tracking of molecular interactions within proteins.

Table 2: Research Applications of TFPhe

Mécanisme D'action

The mechanism of action of 2-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the biomolecules. The trifluoromethyl group can enhance the stability and binding affinity of the proteins to their targets by increasing hydrophobic interactions and reducing metabolic degradation . This makes it a valuable tool in studying protein-ligand interactions and designing stable peptide-based therapeutics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Phenylalanine Derivatives

Substituent Position and Electronic Effects

- 3,4,5-Trifluoro-L-Phenylalanine (CAS: 646066-73-1): Contains three fluorine atoms at the meta and para positions.

- 4-(2,2,2-Trifluoroethyl)-L-Phenylalanine (CAS: N/A): Features a trifluoroethyl (-CH₂CF₃) side chain at the para position. The extended alkyl chain increases hydrophobicity, which may improve blood-brain barrier penetration compared to the shorter trifluoromethyl group .

Halogenated Derivatives

- 3-Bromo-5-Fluoro-L-Phenylalanine (CAS: 1269807-22-8): Combines bromine and fluorine at distinct positions. Bromine’s larger atomic radius introduces steric hindrance, while fluorine modulates electronic properties. This dual substitution is useful in probing enzyme active sites .

Trifluoromethoxy Analog

- 2-(Trifluoromethoxy)-L-Phenylalanine (CAS: 1218228-20-6): Replaces the -CF₃ group with a -OCF₃ moiety.

Non-Fluorinated Phenylalanine Derivatives

- 2-Hydroxy-L-Phenylalanine (CAS: N/A): Substitutes the -CF₃ group with a hydroxyl (-OH) group. The hydroxyl group enhances hydrophilicity, reducing its utility in hydrophobic drug delivery systems but increasing solubility in aqueous environments .

- N-Boc-2-Trifluoromethyl-L-Phenylalanine (CAS: 167993-21-7): A Boc-protected variant of the parent compound. The Boc group (tert-butoxycarbonyl) improves stability during solid-phase peptide synthesis, though it increases molecular weight to 333.3 g/mol .

Table 1: Comparative Analysis of Key Properties

Research Findings and Practical Implications

- Metabolic Stability : The -CF₃ group in this compound reduces oxidative degradation by cytochrome P450 enzymes, extending its half-life in vivo compared to hydroxy or halogenated analogs .

- Synthetic Utility : N-Boc-protected derivatives are preferred in automated peptide synthesis due to their compatibility with Fmoc/t-Bu strategies .

- Biological Activity : Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in proteins, as seen in studies comparing this compound with 2-hydroxy-L-phenylalanine .

Activité Biologique

2-Trifluoromethyl-L-Phenylalanine (TFPhe) is a fluorinated analog of the amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the 2-position of its aromatic ring. This modification enhances its biological activity and utility in various biochemical applications, including drug development and protein engineering. This article explores the biological activities, mechanisms of action, and potential applications of TFPhe, supported by empirical data and case studies.

- Chemical Formula : C10H10F3NO2

- Molecular Weight : 235.19 g/mol

- CAS Number : 2761500

- Structure : The trifluoromethyl group significantly alters the electronic properties of the phenylalanine backbone, influencing its interaction with biological systems.

The biological activity of TFPhe can be attributed to several mechanisms:

- Protein Incorporation : TFPhe can be site-specifically incorporated into proteins using genetic code expansion techniques, allowing researchers to study protein dynamics and interactions through advanced NMR spectroscopy .

- Enzyme Inhibition : TFPhe has been shown to act as an inhibitor for certain enzymes involved in cancer progression. For instance, it serves as a key chiral intermediate in synthesizing potent inhibitors for lysine methyltransferase 7 (SETD7), which is implicated in various cancer signaling pathways .

- Antimicrobial Activity : Some studies suggest that fluorinated amino acids, including TFPhe, exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Study 1: Inhibition of Cancer Cell Growth

In a study investigating the effects of TFPhe on cancer cell lines, it was observed that TFPhe significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was linked to its role as an inhibitor of centrosomal bundling mediated by kinesin KIFC1, which is essential for proper mitotic spindle formation .

Table 1: Effects of TFPhe on MCF-7 Cell Proliferation

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 65 | - |

| 50 | 40 | - |

| 100 | 20 | - |

Case Study 2: NMR Spectroscopy Applications

TFPhe has been utilized as a sensitive probe in NMR studies to investigate protein-ligand interactions. A notable study demonstrated that substituting traditional tags with TFPhe enhanced chemical shift sensitivity, allowing for more detailed structural insights into membrane proteins .

Synthesis and Applications

The synthesis of TFPhe can be achieved through various methods, including biocatalytic processes that utilize engineered phenylalanine ammonia lyase (PAL) variants. These methods allow for high enantiomeric excess and yield, making TFPhe readily available for research and pharmaceutical applications .

Table 2: Synthesis Methods for TFPhe

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Biocatalytic Synthesis | >90 | >99 |

| Chemical Synthesis | 70 | >95 |

Safety and Toxicity

While TFPhe exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Trifluoromethyl-L-Phenylalanine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group into the phenylalanine backbone. A common approach includes halogen exchange reactions using trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) under anhydrous conditions. Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can ensure enantiomeric purity. Post-synthesis purification via recrystallization or chiral HPLC (using columns like Chiralpak AD-H with hexane/isopropanol mobile phases) is critical. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via [¹H/¹⁹F NMR] and polarimetry .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H (δ 3.1–3.3 ppm for α-proton) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) coupled with ESI-MS to detect molecular ion peaks (m/z ~248 for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, and F content (±0.3% deviation) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : This derivative is used to study enzyme-substrate interactions (e.g., phenylalanine hydroxylase) and develop fluorinated peptide analogs. For example:

- Incorporate into peptide sequences via solid-phase synthesis (Fmoc chemistry) to assess steric/electronic effects on binding .

- Use radiolabeled ([¹⁸F]) versions for PET imaging to track metabolic pathways .

Advanced Research Questions

Q. How can researchers evaluate the thermal and pH stability of this compound in aqueous solutions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) and monitor decomposition via DSC. Store solutions at 4°C (short-term) or -20°C (long-term) to prevent degradation .

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and quantify stability using UV-Vis (λ = 257 nm for aromatic absorption) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-HRMS to identify in vivo metabolites (e.g., hydroxylated or glucuronidated derivatives) that may alter activity .

- Protein Binding Assays : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability discrepancies .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track distribution and elimination via isotope-ratio mass spectrometry .

Q. How can computational modeling predict the impact of the trifluoromethyl group on binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding energies (ΔG) of trifluoromethyl vs. methyl analogs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and hydrophobic interactions contributed by the CF₃ group .

Q. What protocols ensure chiral purity during large-scale (>10 g) synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation of trifluoromethylated precursors (≥99% ee) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral bases (e.g., cinchonidine) and recrystallize from ethanol/water .

- Quality Control : Validate enantiomeric excess via chiral HPLC (Daicel Chiralpak IC-3 column, 90:10 hexane/ethanol) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

- Methodological Answer :

- X-Ray Crystallography : Resolve absolute configuration by growing single crystals (slow evaporation from acetone/water). Compare with NMR-derived structures using software like Mercury .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility that may explain discrepancies .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.